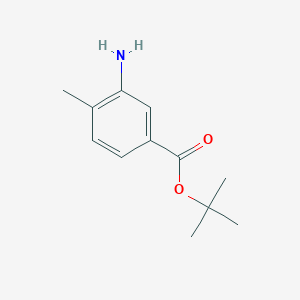

Tert-butyl 3-amino-4-methylbenzoate

概要

説明

Tert-butyl 3-amino-4-methylbenzoate is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-amino-4-methylbenzoate is1S/C12H17NO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

Tert-butyl 3-amino-4-methylbenzoate is a solid compound . It has a molecular weight of 207.27 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用

Role as a Synthesis Intermediate

Tert-butyl 3-amino-4-methylbenzoate plays a critical role as an intermediate in the synthesis of various compounds. For example, it is used in the synthesis of a target mTOR-targeted PROTAC molecule, PRO1, through a palladium-catalyzed Suzuki reaction (Zhang et al., 2022).

In Room-Temperature Reactions

It can serve as a substitute in room-temperature reactions. For instance, tert-butyl perbenzoate, a derivative, is used as an alternative to benzoquinone in Fujiwara-Moritani reactions, enhancing the system's performance (Liu & Hii, 2011).

In Magnetism Studies

The compound has been utilized in the synthesis of Schiff-base proligands, which are used with lanthanides to study varying arrangements of metal atoms and their magnetic properties (Yadav et al., 2015).

In Hydrogen-Bonded Structures

It is used in studying hydrogen-bonded structures, such as in the creation of hydrogen-bonded chains and tetramolecular aggregates, providing insights into molecular interactions (Abonía et al., 2007).

As a Radical Initiator

Tert-butyl peroxybenzoate, a related compound, is used as a radical initiatorand methyl source in the α-methylation of 1,3-dicarbonyl compounds. This process is significant for the direct α-methylation providing α-methyl derivatives (Guo et al., 2014).

In Antibacterial Activity

Compounds derived from tert-butyl 3-amino-4-methylbenzoate show potential in antibacterial activities. A series of lipophilic benzoxazoles, prepared using similar compounds, have shown activity against Mycobacterium tuberculosis and other strains (Vinšová et al., 2004).

In Dihydroxylation Reactions

Its derivatives are also used in dihydroxylation reactions of acyclic allylic amines, contributing to the asymmetric synthesis of complex sugar molecules, showcasing its versatility in organic synthesis (Csatayová et al., 2011).

In Photolysis Studies

Tert-butyl aroylperbenzoates, closely related to tert-butyl 3-amino-4-methylbenzoate, are studied in laser flash photolysis to understand the kinetics of singlet and triplet states, contributing to photochemical research (Shah & Neckers, 2004).

Reactivity Studies

Research on the reactivity of similar compounds, like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, provides insights into the reactivity under various conditions, crucial for synthetic organic chemistry (Mironovich & Shcherbinin, 2014).

Antioxidant Activity Studies

Studies on novel derivatives of tert-butyl 3-amino-4-methylbenzoate, such as 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, investigate their in vitro antioxidant activities. This research helps in understanding the compound's potential in pharmacology and medicine (Yüksek et al., 2015).

In Synthetic Processes

This compound is involved in the bismuth-based cyclic synthesis of other complex organic compounds, demonstrating its versatility in synthetic chemistry (Kindra & Evans, 2014).

Safety and Hazards

作用機序

Mode of Action

The mode of action of Tert-butyl 3-amino-4-methylbenzoate is primarily through its role as a protecting group for amines . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a common strategy to protect an amino group, allowing for transformations of other functional groups . This has to do with the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Result of Action

The molecular and cellular effects of Tert-butyl 3-amino-4-methylbenzoate’s action are largely dependent on the specific biochemical context in which it is used. As a protecting group for amines, it can facilitate the selective modification of proteins and other biomolecules .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-amino-4-methylbenzoate can be influenced by various environmental factors. For instance, the removal of the Boc protecting group is achieved with a strong acid . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the compound should be stored in a dark place, sealed in dry, at 2-8°C , indicating that light, moisture, and temperature can affect its stability.

特性

IUPAC Name |

tert-butyl 3-amino-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGNZFAHSHDHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-4-methylbenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

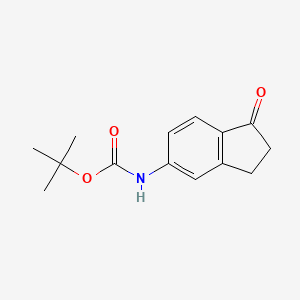

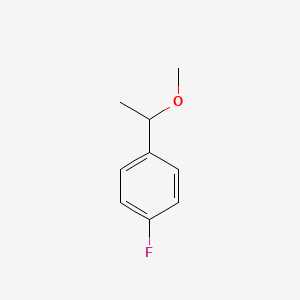

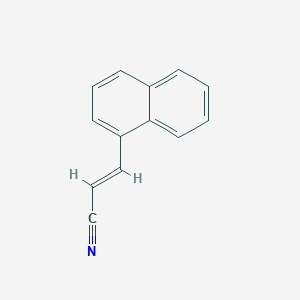

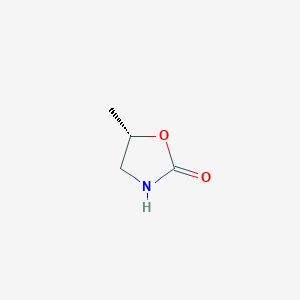

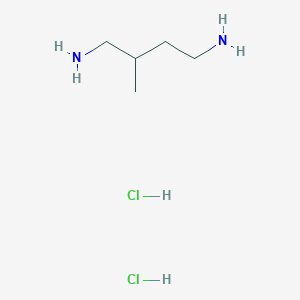

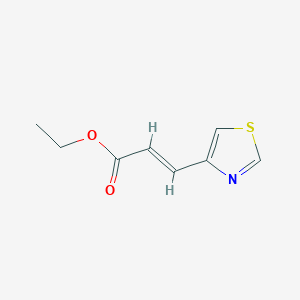

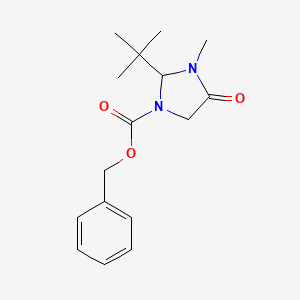

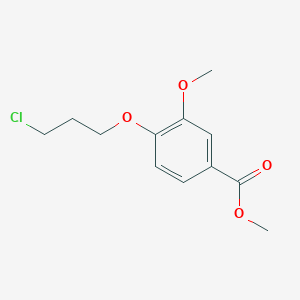

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)

![(1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B3081878.png)

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole](/img/structure/B3081933.png)